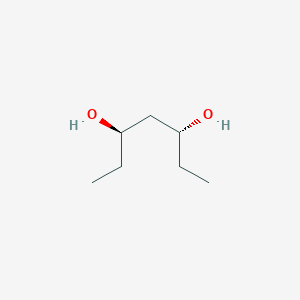

(3R,5R)-Heptane-3,5-diol

Beschreibung

Significance of Chiral 1,3-Diols in Asymmetric Synthesis and Stereocontrol

Chiral 1,3-diols, a class of organic compounds characterized by two hydroxyl (-OH) groups separated by a carbon atom, are fundamental structural motifs found in numerous natural products and pharmaceutical drugs. nih.govresearchgate.net Their importance lies in their chirality—the "handedness" of the molecule—which is crucial for biological activity. The precise spatial orientation of the hydroxyl groups allows for specific interactions with biological targets like enzymes and receptors.

In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. Chiral 1,3-diols serve as versatile building blocks and chiral auxiliaries in this process. google.comacs.org They can guide the formation of new stereocenters in a predictable manner, a concept known as stereocontrol. This control is essential for the synthesis of enantiomerically pure compounds, where only one of the two mirror-image forms of a molecule is desired. The ability to selectively synthesize one stereoisomer is a significant challenge in organic chemistry, and chiral 1,3-diols provide a powerful tool to achieve this. acs.org

The utility of chiral 1,3-diols extends to their use as starting materials for the synthesis of a wide array of other valuable chiral molecules. acs.org Their functional groups can be readily modified, allowing for the construction of complex molecular architectures with a high degree of stereochemical precision.

The Role of (3R,5R)-Heptane-3,5-diol as a Precisely Configured Chiral Synthon

This compound serves as a prime example of a precisely configured chiral synthon. nih.gov A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The (3R,5R) configuration of this diol is fixed, meaning the spatial arrangement of its hydroxyl groups is known and consistent. This defined stereochemistry is invaluable in the multi-step synthesis of complex natural products and active pharmaceutical ingredients.

The specific "anti" or (3R,5R) arrangement of the hydroxyl groups in this heptanediol derivative allows for its use in the synthesis of specific stereoisomers of target molecules. For instance, it has been utilized in the total synthesis of bioactive diarylheptanoids, a class of natural products with interesting biological activities. researchgate.netresearchgate.net The diol's structure provides a rigid framework that can direct subsequent chemical transformations to yield the desired stereochemical outcome.

The table below provides some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 77291-90-8 |

| Appearance | Colorless liquid |

| Boiling Point | 110°C (at 12 Torr) |

| Melting Point | 52-53°C |

Table 1: Physicochemical properties of this compound. nih.govlookchem.com

Evolution of Methodologies for Stereoselective Diol Synthesis

The synthesis of enantiomerically pure 1,3-diols has been a long-standing challenge in organic synthesis, leading to the development of a multitude of stereoselective methods. researchgate.net These methods are crucial as minor structural changes in a target molecule can significantly impact the efficiency and stereoselectivity of a known synthetic route. researchgate.net

Early methods often relied on the reduction of β-hydroxy ketones. A significant advancement in this area was the Narasaka-Prasad reduction, though its application on a large scale is limited due to the use of hazardous reagents and the need for cryogenic conditions. nih.govresearchgate.net

More recent and versatile approaches have emerged, focusing on catalytic and biocatalytic methods. researchgate.netnih.gov Asymmetric hydrogenation and transfer hydrogenation of β-diketones and β-hydroxyketones using chiral catalysts have proven to be effective for producing both syn- and anti-1,3-diols. researchgate.net Biocatalytic methods, employing enzymes like alcohol dehydrogenases, offer high stereoselectivity under mild reaction conditions. mdpi.com

Other innovative strategies include:

Dynamic kinetic resolution: This technique combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. researchgate.net

Substrate-controlled reactions: In these methods, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. An example is the stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives through a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. researchgate.net

Desymmetrization: This involves the differentiation of two enantiotopic groups in a prochiral or meso compound, creating a chiral molecule. researchgate.net

The development of modular and scalable synthetic routes is an ongoing area of research, with a focus on using readily available starting materials and minimizing the use of toxic reagents. nih.govresearchgate.net These advancements continue to expand the synthetic chemist's toolbox for accessing a wide range of chiral 1,3-diols, including this compound, for various applications.

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of β-diketones or β-hydroxyketones using a chiral catalyst and hydrogen gas. | High stereoselectivity for both syn- and anti-diols. |

| Narasaka-Prasad Reduction | Diastereoselective reduction of β-hydroxy ketones using a chelating agent. | Effective for syn-diol synthesis but uses hazardous reagents. nih.govresearchgate.net |

| Biocatalytic Reduction | Use of enzymes (e.g., alcohol dehydrogenases) to reduce ketones. | High stereoselectivity under mild conditions. mdpi.com |

| One-pot Carboxylation/ Bromocyclization | Stereocontrolled synthesis from chiral homoallylic alcohols. | Provides functionalized syn-1,3-diols with high diastereoselectivity. researchgate.net |

| Modular Synthesis from Bulk Chemicals | Construction from simple, high-volume chemicals via dual catalysis. | Scalable and atom-economical approach. nih.govresearchgate.net |

Table 2: Comparison of selected stereoselective 1,3-diol synthesis methodologies.

Eigenschaften

IUPAC Name |

(3R,5R)-heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWORYKVVNTRAW-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505367 | |

| Record name | (3R,5R)-Heptane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77291-90-8 | |

| Record name | (3R,5R)-Heptane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Strategies for 3r,5r -heptane-3,5-diol

Chemical Transformations for Enantiopure (3R,5R)-Heptane-3,5-diol Production

Diastereoselective Reduction of β-Hydroxy Ketone Precursors

Chiral Auxiliary-Mediated Asymmetric Reductions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective reaction before being removed. In the context of synthesizing this compound, a chiral auxiliary can be attached to the β-hydroxy ketone precursor to control the reduction of the carbonyl group.

The use of conformationally rigid acyclic diols, such as 2,2,6,6-tetramethyl-3,5-heptanediol (TMHDiol), as chiral auxiliaries has been explored. tandfonline.com These auxiliaries create a sterically defined environment that biases the approach of the reducing agent to one face of the carbonyl. For example, attaching a chiral auxiliary to the β-hydroxy ketone can lock the conformation, enhancing the inherent facial bias and leading to high diastereoselectivity in the subsequent reduction step. After the reduction, the auxiliary is cleaved to yield the enantiomerically enriched anti-diol. While this is a general strategy, specific applications leading directly to this compound are part of broader synthetic sequences.

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the stereoselective reduction of ketones. This approach uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen with high facial selectivity. For the synthesis of anti-1,3-diols, the hydrogenation of enantioenriched β-hydroxy ketones is a key strategy.

Ruthenium-based catalysts are particularly effective. For instance, Ru-BINAP complexes have been used for the asymmetric hydrogenation of 1,3-diketones to produce chiral diols. google.com A method using a catalyst generated in situ from RuCl₃ and triphenylphosphine (PPh₃) under hydrogen pressure has been shown to be an efficient way to prepare various anti-1,3-diols with high diastereoselectivity, presenting an alternative to organoboron reagents. researchgate.net The synthesis of chiral diols like (3S,5S)-2,6-dimethylheptane-3,5-diol has been achieved via homogeneous ruthenium-catalyzed hydrogenation using chiral ligands such as Me-DuPHOS, achieving up to 99% enantiomeric and diastereomeric excess. lookchem.com This methodology is directly applicable to the synthesis of this compound from its corresponding β-hydroxy ketone.

Table 2: Catalytic Systems for Asymmetric Hydrogenation to 1,3-Diols

| Catalyst/Ligand System | Substrate Type | Key Outcome |

|---|---|---|

| Ru[(R)-TolBINAP]Cl₂ | β-Ketoesters | High diastereoselectivity (≥98% de) for anti-diols. |

| Ru-Me-DuPHOS | 1,3-Diketones | Up to 99% ee and de. lookchem.com |

| RuCl₃ / PPh₃ | β-Hydroxy Ketones | Efficient preparation of anti-1,3-diols. researchgate.net |

Enantioselective Aldol Reactions and Subsequent Transformations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can establish the β-hydroxy ketone core structure. By employing enantioselective variants of the aldol reaction, it is possible to synthesize the required (5R)-5-hydroxyheptan-3-one precursor with high enantiopurity. This intermediate is then subjected to a diastereoselective reduction of the ketone to furnish the final this compound.

Several asymmetric aldol methodologies are applicable. The Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde, can be rendered asymmetric by using a chiral Lewis acid catalyst. This approach has been successfully used in the total synthesis of diarylheptanoids containing the (3R,5R)-diol core. researchgate.netresearchgate.net

Organocatalysis has also emerged as a powerful tool for enantioselective aldol reactions. Proline and its derivatives can catalyze the direct aldol reaction between a ketone and an aldehyde. nih.govacs.org A recently developed method utilizes a novel proline-derived organocatalyst in conjunction with Cu(OTf)₂ as an additive to achieve excellent enantioselectivity (>99% ee) in the synthesis of chiral β-hydroxy ketones. nih.govacs.org These keto-alcohols can then be reduced asymmetrically, for example using chiral oxazaborolidine reagents (CBS reduction), to obtain the desired chiral 1,3-diols with high enantiomeric purity. nih.govacs.org A three-pot synthesis of chiral anti-1,3-diols has been developed, starting with an organocatalyzed enantioselective aldol reaction. acs.orgnih.gov

This strategy involves the addition of an organometallic reagent to a carbonyl compound, where a chiral ligand attached to the metal controls the stereochemical outcome. This approach can be used to construct one of the stereocenters of the heptane-3,5-diol system.

For example, the asymmetric addition of diethylzinc to an aldehyde can be catalyzed by a chiral ligand-titanium(IV) complex, achieving high enantioselectivity. sci-hub.se In a synthesis targeting the (3R,5R)-diol moiety, an organometallic addition could be envisioned where a chiral ligand-metal complex delivers an ethyl group to a chiral β-hydroxy aldehyde, or a more complex organometallic reagent adds to a propanal derivative. The design of the chiral ligand is crucial for achieving high levels of stereocontrol. researchgate.net Thousands of chiral ligands, including bidentate phosphines and Schiff bases, have been developed for asymmetric catalysis, many of which are employed in reactions that form C-C bonds with high enantioselectivity. sci-hub.seresearchgate.net Iron-allyl complexes have also been used in stereocontrolled synthesis, where nucleophilic attack on the allyl ligand is directed by the metal complex. thieme-connect.de

Cascade Reactions and Multi-Component Approaches to Chiral Diols

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex molecules like chiral diols. Similarly, multi-component reactions (MCRs) bring together three or more starting materials in one step to generate a final product that contains portions of all initial reactants.

While specific cascade or multi-component reactions leading directly to this compound are not extensively documented, the principles are well-established for the broader class of chiral 1,3-diols. A common strategy involves an initial asymmetric aldol reaction to set the first stereocenter, followed by a stereoselective reduction of the resulting keto-alcohol to establish the second. acs.org For example, a new proline-derived organocatalyst has been used with Cu(OTf)2 to synthesize chiral 1,3-keto alcohols with excellent enantiomeric excess (almost >99% ee). acs.org Subsequent reduction of these intermediates using chiral oxazaborolidine reagents yields the desired 1,3-diols with high enantiomeric purity. acs.org

Another powerful approach combines organocatalysis and biocatalysis in a one-pot sequence. researchgate.net This chemoenzymatic cascade can involve an organocatalytic aldol reaction to form a chiral β-hydroxy ketone, which is then reduced in situ by an alcohol dehydrogenase (ADH) to furnish the chiral 1,3-diol. researchgate.net Such integrated methods have been successfully developed, allowing for the synthesis of all four possible stereoisomers of a 1,3-diol in enantiomerically pure form (>99% ee). researchgate.net The compatibility of the organocatalytic step with the subsequent enzymatic reduction often eliminates the need for intermediate work-up, streamlining the entire process. researchgate.net

Three-component MCRs have also been developed for synthesizing related chiral structures like 1,3-dioxoles, which can be precursors to 1,2-diols. researchgate.netrsc.org These reactions, often catalyzed by rhodium(II) complexes, can assemble complex cyclic structures from simple starting materials with good yields and high enantioselectivity. rsc.org

Biocatalytic and Chemoenzymatic Routes to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. diva-portal.org Enzymes operate under mild conditions, are biodegradable, and their inherent chirality can be exploited to produce enantiomerically pure compounds. diva-portal.orgfrontiersin.org

Enzyme-Catalyzed Asymmetric Reduction of Ketones

The most direct biocatalytic route to this compound is the stereoselective reduction of the corresponding prochiral diketone, heptane-3,5-dione. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). mdpi.com These enzymes utilize nicotinamide cofactors (NADH or NADPH) to deliver a hydride to the carbonyl group with high stereospecificity. mdpi.com

Research has shown that various ADHs can reduce diketones to their corresponding diols. For instance, ADHs from Ralstonia sp. (RasADH) and commercial sources have been used to synthesize 1,4-diaryl-1,4-diols with complete diastereo- and enantioselectivity. mdpi.com By selecting the appropriate enzyme, it is possible to obtain different stereoisomers of the diol product. mdpi.com For example, while RasADH typically produces (1S,4S)-diols, the enzyme ADH-P2-D03 can yield the opposite (1R,4R)-enantiomer. mdpi.com

In the context of diketone reduction, a study on 2,3-alkanediones using carbonyl reductase from Candida parapsilosis (CPCR2) demonstrated the synthesis of α-hydroxy ketones with high enantiomeric purity. qucosa.de This highlights the potential of such enzymes to selectively reduce one of two carbonyl groups, a key step in the stepwise reduction to a diol.

Table 1: Examples of Enzyme-Catalyzed Reduction of Diketones This table is representative of the strategy, as direct data for heptane-3,5-dione was not available in the searched literature.

| Substrate | Enzyme | Product Stereoisomer | Selectivity | Reference |

|---|---|---|---|---|

| 1,4-Diaryl-1,4-dione | RasADH | (1S,4S)-diol | >99% de, >99% ee | mdpi.com |

| 1,4-Diaryl-1,4-dione | ADH-P2-D03 | (1R,4R)-diol | 74% de, >99% ee | mdpi.com |

| 2,3-Heptanedione | CPCR2 | (S)-2-hydroxy-heptan-3-one | High ee | qucosa.de |

Whole-Cell Biotransformations for Stereoselective Diol Formation

Instead of using isolated enzymes, it is often more cost-effective and robust to use whole microbial cells as the biocatalyst. researchgate.net Whole-cell systems contain the necessary enzymes and can intrinsically regenerate the expensive cofactors (e.g., NADPH to NADP+) required for the reduction, typically by using a simple co-substrate like glucose. researchgate.netresearchgate.net

For example, a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase (GDH) was constructed to synthesize a chiral diol precursor for atorvastatin. researchgate.net This system completely converted the substrate without the need for adding exogenous cofactors, demonstrating a highly efficient and self-sustaining process. researchgate.net Similarly, whole cells of Lactobacillus kefiri have been used for the continuous-flow reduction of 2,5-hexanedione to (2R,5R)-hexanediol with excellent enantiomeric excess (>99% ee) and a space-time yield of 64 g L⁻¹ day⁻¹. escholarship.org These examples underscore the viability of using whole-cell biotransformations for producing chiral diols like this compound from heptane-3,5-dione.

Engineered Biocatalysts for Enhanced Enantioselectivity and Yield

While naturally occurring enzymes can be effective, their properties (e.g., activity, stability, or selectivity) may not be optimal for industrial processes. diva-portal.org Protein engineering techniques, such as directed evolution and rational design, allow scientists to tailor enzymes for specific applications. diva-portal.org

For instance, alcohol dehydrogenase from Rhodococcus ruber (ADH-A) has been engineered to alter its substrate scope and improve stereoselectivity for non-preferred alcohol enantiomers. diva-portal.org In another case, a diketoreductase (DKR) was identified that could reduce a diketoester to a dihydroxy ester with exceptional stereoselectivity (de>99.5%, ee>99.5%), producing only the (3R,5S)-stereoisomer. researchgate.net Further semi-rational design of an aldo-keto reductase from Kluyveromyces marxianus led to a mutant with a 2.64-fold increased catalytic efficiency for producing a key chiral diol synthon for atorvastatin. researchgate.net These advancements demonstrate that biocatalysts can be systematically improved to deliver higher yields and near-perfect stereoselectivity for target molecules, a strategy directly applicable to the synthesis of this compound.

Integration of Biocatalysis with Chemical Synthesis for Efficient Production

A modular chemoenzymatic synthesis based on an asymmetric organocatalytic aldol reaction followed by a biocatalytic reduction has been shown to produce all four stereoisomers of 1,3-diols with excellent enantiomeric purity (>99% ee) and good isolated yields (up to 64%). researchgate.net The key advantage is the compatibility of the two catalytic systems, which allows the reaction to proceed in a sequential one-pot manner. researchgate.net Another strategy involves combining metal-catalyzed reactions with enzymatic transformations in water. mdpi.com For example, a metal-catalyzed reaction can generate a substrate that is then directly fed to a biocatalyst in the same pot for a subsequent stereoselective transformation. mdpi.com The integration of a biosynthetic cyclase with alcohol dehydrogenases has also enabled the one-pot synthesis of complex chiral saturated oxygen heterocycles, showcasing the versatility of multi-enzyme cascades. acs.org

This integrated approach is highly relevant for producing this compound, where an initial C-C bond formation via a chemical aldol reaction could be followed by a highly stereoselective enzymatic reduction to install the two chiral alcohol centers with precision.

Mechanistic Elucidation of 3r,5r -heptane-3,5-diol Synthesis and Reactivity

Mechanistic Pathways in Catalytic Asymmetric Synthesis

The synthesis of enantiomerically pure anti-1,3-diols like (3R,5R)-Heptane-3,5-diol is often achieved through the stereoselective reduction of a corresponding β-hydroxy ketone or the asymmetric hydrogenation of a 1,3-diketone. The stereochemical outcome of these reactions is dictated by the catalyst and the transition state geometry.

Transition State Analysis and Energy Profiles of Key Steps

The asymmetric reduction of a β-hydroxy ketone to an anti-1,3-diol can be rationalized using established transition state models. The Felkin-Ahn model, for instance, predicts the stereochemical outcome by considering the steric interactions in the transition state. rsc.orgsci-hub.se For the reduction of a β-hydroxy ketone, the transition state that minimizes steric clashes between the incoming hydride, the substituents on the ketone, and the adjacent chiral center is favored.

In ruthenium-catalyzed asymmetric hydrogenation of diketones, the reaction is proposed to proceed through a metal-ligand bifunctional mechanism. acs.org Density Functional Theory (DFT) calculations on similar systems have provided insights into the energy profiles of these reactions. researchgate.net The reaction coordinate typically involves the formation of a catalyst-substrate complex, followed by the rate-determining hydrogen transfer step and subsequent product release. For the hydrogenation of acetophenone to phenylethanol catalyzed by a trans-[RuH₂(diphosphine)(diamine)] complex, the energy barrier for the transition state leading to the major enantiomer is lower than that leading to the minor one, thus explaining the observed enantioselectivity. researchgate.net A similar energy profile can be conceptualized for the asymmetric hydrogenation of heptane-3,5-dione to this compound.

A representative energy profile for a catalyzed asymmetric reaction is shown below, illustrating the difference in activation energies for the formation of the two enantiomers.

| Transition State | Relative Free Energy (kcal/mol) |

| Reactants (Ketone + H₂) | 0 |

| Transition State to (R,R)-diol | ΔG‡(R,R) |

| Transition State to (S,S)-diol | ΔG‡(S,S) |

| Products ((R,R)-diol) | < 0 |

| Products ((S,S)-diol) | < 0 |

| Note: This is a generalized table. Actual values would require specific experimental or computational data for this compound synthesis. |

Role of Catalyst-Substrate Interactions in Stereochemical Control

The high degree of stereocontrol in asymmetric catalysis is a direct result of the specific interactions between the chiral catalyst and the substrate in the transition state. In the case of ruthenium-diamine catalysts, the chirality of the product is determined by the chiral environment created by the diphosphine and diamine ligands. acs.org The substrate approaches the catalyst in a way that minimizes steric hindrance and maximizes favorable non-covalent interactions, such as hydrogen bonding or π-π stacking, with the catalyst's ligands. acs.org

For instance, in the Noyori-type asymmetric hydrogenation, the transfer of a hydride from the ruthenium center and a proton from the amine ligand of the catalyst to the carbonyl group of the substrate occurs via a six-membered pericyclic transition state. acs.org The specific conformation of the catalyst-substrate complex in this transition state dictates the enantiofacial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol. The chelation of the substrate to the metal center can also play a crucial role in orienting the substrate for a stereoselective transformation.

Kinetic Isotope Effects and Reaction Coordinate Analysis

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly the nature of the rate-limiting step. nih.govwikipedia.org In the context of asymmetric hydrogenation, a primary KIE (kH/kD > 1) is expected if the C-H bond formation is part of the rate-determining step. For the hydrogenation of ketones with RuH₂(diphosphine)(diamine) catalysts, significant primary deuterium KIEs have been observed, supporting the hypothesis that the hydrogen transfer from the catalyst to the substrate is indeed the rate-limiting step. acs.org

Secondary KIEs can provide information about changes in hybridization at the reacting center in the transition state. wikipedia.org For example, a change from sp² to sp³ hybridization at the carbonyl carbon during reduction would typically result in a small inverse secondary KIE (kH/kD < 1).

Reaction coordinate analysis, often performed through computational studies, maps the energy of the system as it progresses from reactants to products. researchgate.net For the asymmetric hydrogenation of ketones, this analysis helps to identify the transition state structures and understand the energetic factors that favor the formation of one stereoisomer over the other. The reaction coordinate is often defined by the distance of the bond being formed, such as the Ru-H to C=O distance. researchgate.net

Biochemical Mechanisms Involving this compound

This compound has been utilized as a surrogate substrate to probe the activity of enzymes, such as the diacyltransferase PapA5 from Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of phthiocerol dimycocerosates, which are important virulence lipids. nih.govpnas.org

Enzymatic Active Site Topography and Substrate Recognition

The crystal structure of PapA5 reveals a two-domain architecture with an active site containing a conserved histidine (His124) and aspartic acid (Asp128) residue, which are critical for its acyltransferase activity. nih.govpnas.org The active site is connected to the enzyme surface by two hydrophobic channels, which are thought to accommodate the long aliphatic chains of its natural substrates. nih.gov The ability of PapA5 to acylate this compound demonstrates that the active site can recognize and bind this smaller, chiral diol. nih.gov

The recognition of the specific (3R,5R) stereochemistry suggests a precise fit within the active site, where the hydroxyl groups and the alkyl chains of the substrate are oriented in a specific manner relative to the catalytic residues. Modeling studies based on structural alignments with other acyltransferases have provided a putative model for how substrates bind within the PapA5 active site. researchgate.net

Elucidation of Enzyme-Substrate Binding Dynamics

The binding of substrates to acyltransferases like PapA5 often follows a ping-pong bi-bi mechanism, where one substrate binds and reacts to form a covalent enzyme intermediate before the second substrate binds. numberanalytics.com In the case of PapA5, an acyl-CoA would first transfer its acyl group to a residue in the active site, likely the catalytic histidine, followed by the binding of the alcohol acceptor, such as this compound.

Studies on the substrate specificity of PapA5 have shown that it can acylate various alcohols, but with a preference for certain structures. The enzyme's ability to process this compound indicates that the binding pocket is sufficiently plastic to accommodate substrates other than its native long-chain phthiocerol. The dynamics of substrate binding are influenced by factors such as the hydrophobicity of the substrate and its ability to form key hydrogen bonds within the active site. The observation that PapA5 can be phosphorylated by other mycobacterial kinases suggests that its activity and substrate binding may be subject to regulation within the cell. acs.org The binding of substrates can induce conformational changes in the enzyme, which are crucial for catalysis. nih.gov

Understanding Diacyltransferase Activity with this compound Substrates

The enzymatic acylation of diols is a key area of research for the synthesis of complex lipids. A notable example involves the study of diacyltransferase activity using this compound as a substrate. Research in this area has provided insights into enzyme specificity, including the influence of substrate stereochemistry and chain length on the efficiency of the acylation process.

One significant study investigated the activity of PapA5, a diacyltransferase from Mycobacterium tuberculosis. nih.gov This enzyme is involved in the synthesis of alkyl beta-diol lipids. To understand its substrate specificity, researchers tested its activity with commercially available this compound. nih.gov The study aimed to determine if PapA5 could discriminate between different stereoisomers and how the chain length of the diol affects the reaction. nih.gov

The enzymatic reaction was conducted by incubating PapA5 with [1-14C]-palmitoyl-CoA as the acyl donor and this compound as the acyl acceptor. The products of the reaction, which included both mono- and di-acylated species, were then analyzed using thin-layer chromatography (TLC) and phosphorimaging. nih.gov

The results demonstrated that PapA5 is capable of acylating this compound. nih.gov This finding is particularly relevant as previous studies had shown that shorter diols, such as 2,4-pentanediols, were not esterified by this enzyme, suggesting that chain length is a critical factor for substrate recognition and binding. nih.gov The successful acylation of the seven-carbon backbone of heptane-3,5-diol indicates a preference for longer-chain substrates. nih.gov

The study also compared the acylation of this compound with its stereoisomer, (3S,5S)-Heptane-3,5-diol, to probe the enzyme's stereoselectivity. nih.gov The formation of both monoester and diester products was observed for both substrates, providing a basis for understanding the enzyme's ability to catalyze sequential acylation reactions. nih.gov

The detailed findings from the incubation of PapA5 with this compound are summarized in the tables below.

| Parameter | Details | Source |

| Enzyme | PapA5 from Mycobacterium tuberculosis | nih.gov |

| Substrate | This compound | nih.gov |

| Acyl Donor | [1-14C]-palmitoyl-CoA | nih.gov |

| Reaction Products | Monoesters and Diesters | nih.gov |

| Analytical Method | Thin-Layer Chromatography (TLC) and Phosphorimaging | nih.gov |

| Substrate Tested | Enzyme Concentration | Acyl Donor Concentration | Substrate Concentration | Outcome | Source |

| This compound | 2 µM | 18 µM | 100 mM | Formation of monoester and diester products observed. | nih.gov |

Advanced Analytical Methodologies for 3r,5r -heptane-3,5-diol and Derivatives

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

Spectroscopic methods provide detailed information about molecular structure, conformation, and stereochemistry. For a chiral molecule like (3R,5R)-Heptane-3,5-diol, techniques that can differentiate between stereoisomers are indispensable.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of this compound, both ¹H and ¹³C NMR are used to confirm the molecular structure and assess diastereomeric purity. The syn diastereomer ((3R,5R)- or (3S,5S)-) can be distinguished from the meso or anti diastereomer ((3R,5S)-) by characteristic differences in chemical shifts and coupling constants, particularly for the protons and carbons of the heptane backbone.

A common strategy to amplify these differences is through derivatization. For instance, reaction with acetone or 2,2-dimethoxypropane forms an acetonide derivative (a 1,3-dioxane ring). The stereochemistry of these cyclic derivatives can be unambiguously assigned by ¹³C NMR, as the chemical shifts of the methyl groups and the ring carbons are highly dependent on their axial or equatorial positions, which differ between the syn and meso diol precursors. researchgate.net

To determine enantiomeric purity, standard NMR is insufficient as enantiomers have identical spectra in an achiral environment. This challenge is overcome by introducing a chiral auxiliary, such as a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent. These agents react with or complex to the enantiomers of the diol, forming diastereomeric species that exhibit distinct and quantifiable signals in the NMR spectrum.

Table 1: Representative ¹³C NMR Chemical Shifts for a 1,3-Diol Acetonide Derivative Data is illustrative for distinguishing syn/anti diastereomers based on principles for 1,3-diols. researchgate.net

| Carbon Atom | Expected Chemical Shift δ (ppm) for syn-Isomer Derivative | Expected Chemical Shift δ (ppm) for meso-Isomer Derivative |

| C-2 (dioxane ring) | ~98-99 | ~98-99 |

| C-4, C-6 (dioxane ring) | ~65-67 | ~70-72 |

| C-5 (dioxane ring) | ~26-28 | ~35-37 |

| Equatorial CH₃ | ~19-20 | ~24-25 |

| Axial CH₃ | ~30-31 | ~24-25 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exclusive to chiral molecules. It is a powerful, non-destructive technique for determining the absolute configuration of stereocenters. rsc.org

Electronic Circular Dichroism (ECD) focuses on electronic transitions in the UV-Vis range. encyclopedia.pub Simple aliphatic diols like this compound lack a suitable chromophore, resulting in weak ECD signals. researchgate.net To circumvent this, two primary strategies are employed:

Derivatization: The hydroxyl groups are esterified with chromophoric groups (e.g., p-substituted benzoates) to introduce strong chromophores. The spatial interaction between these groups generates a characteristic ECD signal, known as an exciton couplet, whose sign can be correlated to the absolute configuration. encyclopedia.pub

In Situ Complexation: An achiral auxiliary chromophore, such as dimolybdenum tetraacetate, is added to form a chiral complex with the diol. researchgate.net The resulting complex exhibits distinct Cotton effects in the CD spectrum, the signs of which are directly related to the O-C-C-O torsional angle of the diol, allowing for the assignment of absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD) measures CD in the infrared region, corresponding to vibrational transitions. rsc.orgcam.ac.uk A key advantage of VCD is that all molecules have IR-active vibrations, often eliminating the need for derivatization. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the (3R,5R) configuration). researchgate.netquick.cz A good match between the experimental and computed spectra provides a confident assignment of the absolute configuration. cam.ac.ukuit.no

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of this compound and its derivatives. google.com

While standard MS cannot distinguish between stereoisomers as they have the same mass, it becomes a powerful tool when coupled with a chiral separation technique like GC or HPLC (GC-MS/LC-MS). The chromatography separates the isomers, which are then detected and identified by the mass spectrometer. uni-muenchen.de This hyphenated approach is crucial for both qualitative identification and quantitative analysis of isomeric impurities.

Derivatization is frequently used in MS analysis, particularly for GC-MS, to enhance the volatility and thermal stability of the analyte. The hydroxyl groups of this compound can be converted to trimethylsilyl (TMS) ethers or other suitable derivatives. csic.es Analysis of the derivatized compound not only facilitates chromatographic separation but also produces predictable fragmentation patterns in the mass spectrum, which aids in structural confirmation.

Table 2: Example Derivatization for MS Analysis

| Analyte | Derivatizing Agent | Derivative Product | Expected Mass Change |

| This compound (C₇H₁₆O₂) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | (3R,5R)-3,5-bis(trimethylsilyloxy)heptane | +144 Da (+2 x 72 Da for Si(CH₃)₃ replacing H) |

Vibrational and Electronic Circular Dichroism for Absolute Configuration Determination

Chromatographic Methods for Chiral Separation and Quantification

Chromatography is the definitive technique for separating the components of a mixture. For chiral compounds, specialized chiral chromatography is required to separate enantiomers and diastereomers, allowing for accurate quantification of purity.

Chiral Gas Chromatography (GC) is a high-efficiency technique for separating volatile chiral compounds. uni-muenchen.de It is the method of choice for determining the enantiomeric excess (e.e.) of analytes like this compound, provided the compound or its derivative is sufficiently volatile and thermally stable. researchgate.net

The separation is achieved using a chiral stationary phase (CSP), which is a chiral selector coated onto the inner wall of the capillary column. The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times. uni-muenchen.de For chiral alcohols and diols, CSPs based on derivatized cyclodextrins are particularly effective and widely used. chromatographyonline.com

Table 3: Typical Chiral GC Method Parameters for Chiral Diol Analysis Based on established methods for similar analytes. uni-muenchen.de

| Parameter | Description |

| Column | Chiral capillary column (e.g., Chiraldex G-TA, Beta DEX™) |

| Stationary Phase | Derivatized γ-Cyclodextrin |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 60°C hold for 2 min, ramp to 180°C at 5°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, quantification, and purification of chiral compounds. researchgate.net It is applicable to a broader range of compounds than GC, including those that are non-volatile or thermally labile. sctunisie.org

Method development for this compound involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., Chiralpak® and Chiralcel® series), are highly successful for a wide range of chiral separations, including diols. researchgate.netresearchgate.net

The process involves testing different mobile phase modes:

Normal-Phase: Typically uses a nonpolar solvent like hexane mixed with a polar modifier like isopropanol or ethanol. google.com

Reversed-Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. researchgate.net

Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol exclusively.

The optimal combination of CSP and mobile phase that provides the best resolution between the (3R,5R) enantiomer, its (3S,5S) enantiomer, and the meso diastereomer is selected for the final validated method. sigmaaldrich.com

Table 4: Example Chiral HPLC Screening Conditions for a 1,3-Diol Based on general method development strategies. sctunisie.orgresearchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Modifier | Detection |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase | n-Hexane / Ethanol | UV (if derivatized) or Refractive Index (RI) |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Normal-Phase | n-Hexane / Isopropanol | UV (if derivatized) or RI |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Reversed-Phase | Acetonitrile / Water | UV (if derivatized) or RI |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

X-ray Crystallography of this compound Derivatives for Structural Confirmation

While chromatographic techniques can separate enantiomers, X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

For molecules like this compound, which may be difficult to crystallize directly, derivatization is a common strategy. By reacting the diol with suitable reagents, more complex derivatives can be synthesized that are more amenable to forming high-quality crystals. A study on curcuminoid derivatives, which share the 1,3-diol structural motif, successfully utilized this approach. researchgate.net The stereochemistry of a racemic 1,3-diol, specifically ((3R,5R)-3,5-dihydroxyheptane-1,7-diyl) bis (2-methoxy-4,1-phenylene) diacetate, and its acetylated derivative were determined through X-ray crystallography. researchgate.net

Table 2: Crystallographic Data for a Representative (3R,5R)-1,7-diarylheptane-3,5-diol Derivative**

| Parameter | ((3R,5R)-3,5-dihydroxyheptane-1,7-diyl) bis (2-methoxy-4,1-phenylene) diacetate |

| Chemical Formula | C25H30O8 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 12.34 Å, b = 10.98 Å, c = 17.56 Å, β = 105.4° |

| Volume | 2295 ų |

| Z (Molecules per unit cell) | 4 |

| This data is for a structurally related curcuminoid derivative and serves to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net |

Applications of 3r,5r -heptane-3,5-diol As a Versatile Chiral Platform

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (3R,5R)-Heptane-3,5-diol provides a strategic advantage in the synthesis of enantiomerically pure complex molecules. Its C2 symmetry can simplify synthetic routes and improve stereocontrol in subsequent transformations.

Stereocontrolled Synthesis of Bioactive Natural Products

This compound has been instrumental in the total synthesis of various bioactive natural products. For instance, it has been utilized in the synthesis of diarylheptanoids, a class of natural products with interesting biological activities. A notable example is the stereoselective synthesis of (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol. researchgate.netmdpi.com This synthesis was accomplished through key steps including substrate-selective hydrogenation and ring cleavage of a tetrahydropyran ring. researchgate.net Another application is in the formal synthesis of (+)-Hannokinol, where the diol motif is a key structural feature. mdpi.comdntb.gov.ua

The utility of this chiral diol extends to the synthesis of pheromones. For example, it has been a key intermediate in the synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, a pheromone component of the bostrychid beetle, Dinoderus bifoveolatus. tandfonline.com

Development of Enantiopure Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients (APIs) often relies on the availability of chiral building blocks. This compound serves as a precursor for creating such crucial intermediates. unimi.itacs.org For example, derivatives of this diol can be transformed into polyhydroxylated piperidines, which are important glycosidase inhibitors with potential therapeutic applications in managing carbohydrate-mediated diseases. cgiqtectijuana.mx The synthesis of these piperidine derivatives can be achieved through the double ring-opening of aminodiepoxides derived from the diol. cgiqtectijuana.mx

Furthermore, the structural motif of 1,3-diols is prevalent in many biologically active molecules, and this compound provides a ready-made chiral template for their construction. This is particularly relevant in the development of drugs where specific stereoisomers exhibit desired therapeutic effects while others may be inactive or even harmful.

Role in Asymmetric Catalysis as a Ligand Precursor

The C2 symmetry of this compound makes it an excellent starting point for the design of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Design and Synthesis of Novel Chiral Ligands from this compound

This compound can be converted into a variety of chiral ligands, particularly phosphine ligands, which are widely used in asymmetric catalysis. For example, chiral bridged axial monophosphine ligands have been prepared using this diol as a key chiral component. google.com The synthesis often involves converting the hydroxyl groups into other functionalities that can then be linked to a phosphine moiety. The resulting ligands possess a well-defined chiral backbone that can effectively induce asymmetry in catalytic reactions.

The table below showcases examples of chiral ligands synthesized from this compound and their applications.

| Ligand Type | Metal | Reaction | Reference |

| Chiral Bridged Monophosphine | Palladium | Suzuki Coupling | google.com |

| Diphosphine | Rhodium | Hydrogenation | doi.org |

| Phosphoramidite | Rhodium | Hydrogenation |

Application in Asymmetric Reactions (e.g., Hydrogenation, Allylic Alkylation)

Ligands derived from this compound have shown considerable success in various asymmetric reactions.

Asymmetric Hydrogenation: Chiral diphosphine ligands derived from this diol have been employed in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. doi.org These reactions are crucial for the production of enantiomerically pure amino acids and other pharmaceutical intermediates. For instance, the hydrogenation of α- and β-amino acid precursors using a rhodium(I) complex with a diphosphine ligand derived from a related chiral diol has been reported to give high enantioselectivity. doi.org

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.casigmaaldrich.com Chiral ligands are essential for controlling the enantioselectivity of this reaction. Ligands prepared from this compound can create a chiral pocket around the palladium catalyst, influencing the facial selectivity of the nucleophilic attack on the π-allyl intermediate. sigmaaldrich.comnih.govacs.org This has been successfully applied in the synthesis of complex molecules where the stereoselective formation of a new stereocenter is critical. uwindsor.caresearchgate.net

The following table provides a summary of the performance of ligands derived from this compound in selected asymmetric reactions.

| Reaction | Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Hydrogenation | [Rh(COD)L]BF4 | Methyl (Z)-α-acetamidocinnamate | Up to 99% | >95% | doi.org |

| Asymmetric Allylic Alkylation | [Pd2(dba)3]·CHCl3 / L | 1,3-Diphenyl-2-propenyl acetate | Up to 98% | >90% | sigmaaldrich.com |

Note: L represents a chiral ligand derived from this compound or a closely related chiral diol.*

Evaluation of Ligand Performance and Stereoselectivity Inducement

The C2-symmetrical nature of this compound and its derivatives makes them effective chiral auxiliaries and ligands in asymmetric synthesis. google.comlookchem.com The performance of ligands derived from this diol is evaluated by their ability to induce high stereoselectivity in chemical transformations, leading to the preferential formation of one enantiomer or diastereomer over others.

Chiral ligands are crucial in transition-metal-catalyzed reactions for achieving high enantioselectivity. numberanalytics.com The effectiveness of these ligands is often measured by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. Research has shown that ruthenium-mediated hydrogenation of β-hydroxy ketones using chiral ligands can produce anti-1,3-diols with high levels of enantio- and diastereoselectivity, often up to 99%. arkat-usa.org The stereochemical outcome of such reactions is highly dependent on the configuration of the chiral ligand used. arkat-usa.org

For instance, in the asymmetric addition of diethylzinc to aldehydes, chiral aminodiols derived from natural pinenes have been used as catalysts, yielding products with moderate to good enantioselectivities (up to 87% ee). mdpi.com The specific structure of the chiral ligand, including the steric bulk of its substituents, plays a significant role in enhancing enantiodiscrimination. organic-chemistry.org The development of chiral diene ligands for rhodium-catalyzed asymmetric conjugate additions has also demonstrated high enantioselectivity, with some ligands achieving up to 99.5% ee. organic-chemistry.org

The following table summarizes the performance of various chiral ligands in inducing stereoselectivity in different reactions.

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Achieved Stereoselectivity |

| Asymmetric Hydrogenation | Ruthenium complexes with atropisomeric ligands | Ruthenium | Up to 99% ee and de arkat-usa.org |

| Asymmetric Conjugate Addition | Chiral diene ligands | Rhodium | Up to 99.5% ee organic-chemistry.org |

| Asymmetric Aldol Reaction | Mukaiyama aldol reaction | Not specified | High stereoselectivity researchgate.netresearchgate.net |

| Diethylzinc Addition to Aldehydes | Pinane-based chiral aminodiols | Zinc | Up to 87% ee mdpi.com |

Biological and Biochemical Investigations Utilizing this compound

The well-defined stereochemistry of this compound and its analogues makes them valuable tools for a variety of biological and biochemical investigations. These compounds can be used to explore the intricacies of enzyme-substrate interactions, to develop structure-activity relationships for biologically active molecules, and to investigate metabolic pathways.

Probing Enzyme Substrate Specificity and Catalytic Mechanisms

Enzymes often exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon substrates with a specific three-dimensional arrangement. Chiral molecules like this compound and its derivatives can be employed as molecular probes to investigate this specificity. acs.org By systematically altering the structure of these probes and observing the resulting enzymatic activity, researchers can gain insights into the size, shape, and chemical nature of an enzyme's active site. stikesbcm.ac.id

This approach is crucial for understanding the catalytic mechanism of an enzyme, which involves the precise molecular interactions between the enzyme and its substrate. stikesbcm.ac.id For example, the use of probe compounds can help in the rapid and reliable detection of a substrate-specific enzyme interaction. epo.org This information is vital for the design of specific enzyme inhibitors, which are often developed by studying the molecular and kinetic interactions between the enzyme and an inhibitor to improve potency and selectivity. stikesbcm.ac.id

Synthesis of Analogues for Structure-Activity Relationship Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogues of a biologically active compound and evaluating their effects on a biological target. acs.org This process helps to identify the key structural features (pharmacophore) responsible for the compound's activity. The synthesis of analogues of this compound allows for a systematic exploration of how modifications to the diol backbone affect biological activity. chemrxiv.org

For example, diarylheptanoids, a class of compounds that includes derivatives of this compound, have shown a range of biological activities. jst.go.jpresearchgate.netnih.gov SAR studies on these compounds have revealed that features such as the presence of a double bond or an enone moiety can be important for their activity. researchgate.net The stereoselective synthesis of various diarylheptanoid analogues is a key strategy for developing potent and selective therapeutic agents. researchgate.netresearchgate.net

The following table provides examples of this compound analogues and their reported biological activities, which are crucial for SAR studies.

| Analogue | Reported Biological Activity | Reference |

| (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol | Antiemetic activity | researchgate.netresearchgate.net |

| (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | Found in organisms like Curcuma kwangsiensis and Alnus japonica | nih.gov |

| Diarylheptanoids | Antioxidant, anti-inflammatory, antitumor activities | semanticscholar.org |

| Cannabinoid analogues | Affinity for cannabinoid receptors | chemrxiv.org |

Investigation of Lipid Biosynthesis Pathways with Diol Analogues

Analogues of this compound are also utilized to investigate complex metabolic pathways, such as lipid biosynthesis. Lipids play crucial roles in cellular structure and signaling, and understanding their synthesis is of great biological importance. In the context of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, specific lipids are essential for its virulence and pathogenesis.

One such class of lipids are the phthiocerol dimycocerosates (PDIMs), which are long-chain β-diols esterified with mycocerosic acids. The biosynthesis of these complex lipids is a target for developing new anti-tuberculosis drugs. Researchers have synthesized analogues of the β-diol core, such as (3R,5R)-undecane-3,5-diol and (3R,5R)-pentadecane-3,5-diol, to study the enzymes involved in the PDIM pathway. nih.gov

Computational and Theoretical Studies on 3r,5r -heptane-3,5-diol

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the heptane backbone and the presence of two hydroxyl groups in (3R,5R)-heptane-3,5-diol give rise to a complex conformational landscape. Understanding the preferred shapes this molecule adopts is crucial for explaining its physical properties and chemical behavior.

The conformational preferences of 1,3-diols like this compound are governed by a delicate balance of steric and electronic interactions. Theoretical studies on similar 1,3-diol systems, such as cis-cyclohexane-1,3-diol, reveal that the diequatorial conformation is favored in many solvents, a preference driven by the avoidance of steric strain. rsc.org However, in non-polar environments, intramolecular hydrogen bonding can become a significant stabilizing factor, leading to more compact, cyclic-like structures. rsc.org For acyclic diols like this compound, the rotational freedom around the carbon-carbon single bonds allows for a multitude of possible conformations. Computational conformational searches, often employing molecular mechanics or semi-empirical methods, are used to identify the low-energy conformers on the potential energy surface. These studies often show that conformations allowing for an intramolecular hydrogen bond between the two hydroxyl groups are among the most stable in the gas phase or non-polar solvents.

The presence of a solvent can dramatically alter the conformational equilibrium of this compound. In protic solvents like water or alcohols, the diol's hydroxyl groups can form intermolecular hydrogen bonds with the solvent molecules. These interactions can effectively compete with and disrupt the intramolecular hydrogen bonds that might be favored in the gas phase. rsc.org As a result, more extended conformations of the diol may become more populated in solution. Computational studies on Ru-catalyzed carbonyl hydrogenations suggest that protic solvents can enhance catalytic activity by altering the hydrogen transfer mechanism and lowering transition state energies, highlighting the importance of solvent-solute interactions. nih.gov Molecular dynamics simulations, which explicitly model the solvent molecules, are particularly useful for capturing the dynamic interplay between the solute and its environment and for predicting how solvation influences the distribution of conformers.

Exploration of Conformational Space and Preferred Conformations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic signatures.

Quantum mechanical methods, especially Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.netmdpi.com For this compound, these calculations can predict its infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data can aid in the structural elucidation of the molecule.

Furthermore, because this compound is a chiral molecule, it exhibits chiroptical properties such as optical rotation (OR) and electronic circular dichroism (ECD). The theoretical prediction of these properties has become a standard application of quantum chemistry. chemistrywithatwist.com Time-dependent DFT (TD-DFT) can be used to simulate ECD spectra, which are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. chemistrywithatwist.comresearchgate.net The comparison of calculated and experimental chiroptical data is a reliable method for assigning the absolute configuration of chiral molecules. chemistrywithatwist.com

| Predicted Property | Computational Method | Relevance |

| Conformational Energies | Molecular Mechanics, DFT | Identifies stable conformers |

| Vibrational Frequencies | DFT | Aids in interpretation of IR and Raman spectra |

| Optical Rotation | TD-DFT, HF | Helps determine absolute configuration |

| ECD Spectra | TD-DFT | Confirms absolute configuration and conformation |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and explaining the origins of stereoselectivity. For reactions involving this compound, such as esterification or its use as a chiral auxiliary, theoretical calculations can map out the entire reaction pathway. This involves locating the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

These theoretical models can provide a rationale for why a particular stereoisomer is formed preferentially. For instance, in the synthesis of diarylheptanoids, where the 1,3-diol moiety is a key structural feature, stereoselective methods are crucial. researchgate.netresearchgate.net Computational studies can help in understanding the factors that control this stereoselectivity, such as steric hindrance and electronic effects in the transition states.

Prediction of Spectroscopic Properties and Chiroptical Data

Molecular Docking and Ligand Binding Studies (for derivatives/applications in biological systems)

While this compound itself is a relatively simple molecule, its structural motif is found in more complex, biologically active natural products, such as certain diarylheptanoids. acs.orgnih.gov For derivatives of this compound that are designed to interact with biological targets like enzymes or receptors, molecular docking is a valuable computational tool.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. This allows for the visualization of the binding mode and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, in the study of diarylheptanoids from Alpinia officinarum with neuraminidase inhibitory activity, molecular docking was used to understand their binding to the enzyme's active site. acs.org Such insights are critical in the field of drug discovery and for the rational design of new, more potent and selective therapeutic agents based on the this compound scaffold.

Industrial Scale-up and Green Chemistry Considerations for 3r,5r -heptane-3,5-diol

Process Development and Optimization for Large-Scale Production

The transition from laboratory synthesis to large-scale industrial production of (3R,5R)-Heptane-3,5-diol necessitates rigorous process development and optimization. Key strategies involve asymmetric catalysis, either through chemical catalysts or biocatalysts, to ensure high stereoselectivity.

Commonly employed methods for producing chiral alcohols include the asymmetric transfer hydrogenation (ATH) of the corresponding ketone. liv.ac.uk For heptane-3,5-dione, this involves converting the two ketone groups into hydroxyl groups with a specific (R,R) configuration. Optimization of large-scale synthesis is influenced by several factors, including reaction temperature, pressure, solvent choice, and substrate concentration. numberanalytics.com

Biocatalysis, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), has emerged as a powerful and scalable method. nih.govrsc.org Commercial suppliers indicate that this compound is produced enzymatically, achieving high chemical, enantiomeric, and diastereomeric purity (>99%). fishersci.pt The use of whole-cell biocatalysts is often preferred for industrial applications as it circumvents the need for costly isolation of enzymes and provides a system for in-situ regeneration of essential cofactors like NAD(P)H. hims-biocat.eunih.gov Process optimization in biocatalysis focuses on parameters such as pH, temperature, co-substrate addition for cofactor recycling, and managing potential substrate or product toxicity to the microbial cells. hims-biocat.eu

Modern approaches like continuous flow processing are also being explored for the synthesis of chiral diols, offering benefits such as improved safety, better heat and mass transfer, and higher productivity compared to traditional batch processes. acs.org

Economic Viability and Cost-Benefit Analysis of Synthetic Routes

The economic feasibility of producing this compound on an industrial scale is critically dependent on the chosen synthetic route. The high cost of enantiomerically pure compounds is often a major challenge in pharmaceutical and fine chemical manufacturing. scirea.orgnumberanalytics.com

Chemocatalytic Routes: Asymmetric synthesis using transition metal catalysts, such as those based on ruthenium or rhodium, often requires expensive chiral ligands and precious metals. scirea.orgmdpi.com While highly efficient, the cost of the catalyst, potential for metal contamination in the final product, and the complexity of catalyst recovery and recycling can negatively impact economic viability. numberanalytics.comrsc.org

Biocatalytic Routes: Biocatalysis is frequently presented as a more cost-effective and sustainable alternative. nih.govresearcher.life The production costs for enzymes have decreased significantly, and their high selectivity under mild conditions reduces energy consumption and waste generation. nih.govresearchgate.net The use of whole-cell systems can further lower costs by eliminating expensive enzyme purification steps. acs.org A major economic consideration in enzymatic reductions is the need for stoichiometric amounts of a cofactor (NAD(P)H); therefore, an efficient and inexpensive in-situ cofactor regeneration system, often using a cheap co-substrate like isopropanol or glucose, is essential for industrial scale-up. rsc.orgnih.gov

Implementation of Sustainable Practices in Manufacturing

Green chemistry principles are integral to the modern industrial synthesis of chiral compounds like this compound, aiming to reduce the environmental footprint and improve process safety. scirea.org

Solvent use is a primary concern in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Several strategies are employed to mitigate their environmental impact:

Solvent Selection: Pharmaceutical and chemical companies utilize solvent selection guides that rank common solvents based on safety, health, and environmental (SHE) criteria. acs.org Solvents like heptane, ethanol, and water are considered greener choices, while chlorinated solvents and some polar aprotics like N-methylpyrrolidone (NMP) are being phased out. nih.govacs.org

Use of Water: Asymmetric transfer hydrogenation and biocatalytic reductions can often be performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. nih.govecust.edu.cn This approach is particularly advantageous for biocatalysis, as enzymes are naturally suited to aqueous environments. nih.gov

Reducing energy consumption is a key goal for sustainable manufacturing, directly impacting both cost and environmental footprint. scirea.org

Reaction Conditions: A significant advantage of biocatalysis is that reactions are typically conducted at or near ambient temperature and atmospheric pressure. nih.gov This drastically reduces the energy demand compared to many chemocatalytic processes, such as high-pressure hydrogenations, which may require elevated temperatures and pressures to achieve high conversion rates. ineratec.dewisc.edu

Electrocatalysis: Emerging technologies like electricity-driven hydrogenation, which can use water as the hydrogen source at ambient conditions, offer a potential pathway to further reduce the energy intensity and improve the sustainability of reduction reactions. rsc.org

The catalyst is the cornerstone of asymmetric synthesis, and its design has profound environmental implications.

Avoiding Heavy Metals: A primary driver for using biocatalysis is the avoidance of toxic and expensive heavy metal catalysts (e.g., Ru, Rh, Pd) common in chemical synthesis. nih.govscirea.org This eliminates the risk of metal leaching into the product and the environmental burden associated with mining and disposal.

Catalyst Recycling: For chemocatalysts, a key green strategy is to improve recyclability. This is often achieved by immobilizing a homogeneous catalyst onto a solid support (heterogenization). mdpi.comecust.edu.cn Supported catalysts can be more easily separated from the reaction mixture by filtration and reused over multiple cycles, reducing waste and cost. rsc.orgnih.gov

Table of Mentioned Compounds

| Chemical Name | CAS Number | Other Names |

| This compound | 77291-90-8 | (3R,5R)-(-)-3,5-HEPTANEDIOL |

| Heptane-3,5-dione | 7424-54-6 | 3,5-Heptanedione |

| Ruthenium | 7440-18-8 | Ru |

| Rhodium | 7440-16-6 | Rh |

| Palladium | 7440-05-3 | Pd |

| Isopropanol | 67-63-0 | 2-Propanol, Isopropyl alcohol |

| Glucose | 50-99-7 | D-Glucose |

| N-methylpyrrolidone | 872-50-4 | NMP |

| Heptane | 142-82-5 | n-Heptane |

| Ethanol | 64-17-5 | Ethyl alcohol |

Future Directions and Emerging Frontiers in 3r,5r -heptane-3,5-diol Research

Development of Novel and More Efficient Stereoselective Methodologies

The synthesis of enantiomerically pure 1,3-diols like (3R,5R)-Heptane-3,5-diol remains a significant challenge in organic chemistry due to the need to control two stereocenters. Future research is intensely focused on developing more efficient, sustainable, and highly stereoselective synthetic routes.

A primary frontier is the advancement of organocatalysis . New proline-derived organocatalysts, sometimes used with additives like copper triflate, are being developed for asymmetric aldol reactions to produce chiral β-hydroxy ketones, which are precursors to 1,3-diols. nih.govacs.orgresearchgate.net The goal is to achieve near-perfect enantiomeric excess (>99% ee) under mild conditions. nih.govacs.orgresearchgate.net Subsequent stereoselective reduction of the ketone, often using chiral oxazaborolidine reagents, can then yield the desired (3R,5R)-diol stereoisomer. nih.govresearchgate.netresearchgate.net

Biocatalysis represents another major avenue of research, offering environmentally benign and highly specific transformations. tandfonline.com The use of engineered enzymes, such as ketoreductases (KREDs) and lipases, is a key strategy. tandfonline.com For instance, research on related compounds has shown that chemoenzymatic methods, which combine chemical and enzymatic steps, can effectively produce all four possible stereoisomers of a 1,3-diol from a single starting material. researchgate.net This modular approach, perhaps combining an organocatalytic aldol reaction with a subsequent enzymatic reduction, is powerful for building molecular diversity and for the synthesis of specific stereoisomers like this compound. researchgate.net The discovery and engineering of new enzymes with tailored substrate specificities and stabilities will continue to drive this field forward. nih.gov

Furthermore, established methods such as the Sharpless kinetic resolution and asymmetric epoxidation, which have been used for the synthesis of complex (3R,5R)-diol-containing diarylheptanoids, will likely be refined for greater efficiency and broader applicability to simpler aliphatic diols. lookchem.com

Table 1: Emerging Stereoselective Synthesis Methodologies for Chiral 1,3-Diols

| Methodology | Key Features | Relevant Precursors/Intermediates | Future Goal |

|---|---|---|---|

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | β-Hydroxy ketones from aldol reactions. nih.gov | Development of new catalysts for direct synthesis with higher turnover and broader substrate scope. |

| Biocatalysis | High stereospecificity, green chemistry principles, use of renewable resources. | Reduction of 1,3-diketones or β-hydroxy ketones. nih.govtandfonline.com | Engineering enzymes (e.g., KREDs) for enhanced stability, activity, and specificity toward non-natural substrates. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Aldol products for subsequent enzymatic reduction. researchgate.net | Integration into one-pot, sequential processes to minimize purification steps and maximize efficiency. researchgate.net |

| Asymmetric Hydrogenation | Use of chiral metal catalysts for highly selective reductions. | β-Hydroxy ketones. nih.gov | Discovery of more robust and cost-effective non-precious metal catalysts. |

Exploration of New Applications in Advanced Materials Science

While much of the current focus on this compound and its derivatives lies in their biological activity, its potential as a chiral building block in advanced materials science is a significant emerging frontier. Chiral diols are valuable monomers for creating polymers with unique properties. tandfonline.comresearchgate.net

One promising area is in the development of high-performance polymers . The specific stereochemistry of this compound can be used to introduce chirality into polyester or polyurethane backbones. This can influence the polymer's secondary structure, leading to materials with enhanced thermal stability, specific mechanical properties, or unique recognition capabilities. lookchem.com Related chiral diols are already used as components in the production of specialized resins. lookchem.com

Another area of exploration is in liquid crystals (LCs) . Chiral molecules are essential as dopants to induce ferroelectric phases in liquid crystal displays (LCDs). tandfonline.comijrpc.com Optically active 1,3-diols and their derivatives (like 1,3-dioxanes) have been synthesized and shown to induce large spontaneous polarizations, a key requirement for fast-switching display applications. tandfonline.comresearchgate.net Future research could involve incorporating this compound into novel LC structures to fine-tune their electro-optical properties for next-generation displays.

Finally, the diol's chirality makes it a candidate for creating chiral stationary phases (CSPs) for enantioselective chromatography. By immobilizing this compound or its derivatives onto a solid support like silica, it may be possible to develop new CSPs for the analytical or preparative separation of racemic mixtures, a critical process in the pharmaceutical industry. The use of chiral polymers derived from sugar diols for chromatographic applications is an established concept. researchgate.net

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis of complex molecules like this compound is set to be revolutionized by the integration of automation and artificial intelligence (AI). google.comdicp.ac.cn These technologies can dramatically accelerate the discovery and optimization of the synthetic methodologies discussed in section 8.1.

AI and Machine Learning (ML) models are increasingly being used to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes from scratch. tandfonline.comgoogle.com For the synthesis of this compound, an AI algorithm could analyze vast datasets of known stereoselective reactions to predict which catalyst and conditions will maximize the yield and enantiomeric excess for its specific structure. tandfonline.com This data-driven approach moves beyond traditional, trial-and-error experimentation.

Interdisciplinary Research at the Interface of Chemistry and Biology

The boundary between chemistry and biology offers fertile ground for future research on this compound. Many of its more complex derivatives, particularly diarylheptanoids, are natural products with pronounced biological activities, including anti-emetic and antioxidant properties. ambeed.com

A key research direction is the use of this compound as a chiral scaffold for the synthesis of new bioactive molecules and chemical probes. By using the diol as a starting point, chemists can create libraries of novel compounds and screen them for therapeutic potential. Understanding how the specific (3R,5R) stereochemistry influences biological activity compared to other stereoisomers is a fundamental question that can be addressed through such synthetic efforts. researchgate.net

The field of biocatalysis is inherently interdisciplinary. Future work will involve not just using existing enzymes but discovering new ones from diverse biological sources (bioprospecting) or creating them through directed evolution (protein engineering). tandfonline.comrsc.org Scientists can tailor enzymes to specifically recognize and transform precursors into this compound with unparalleled selectivity, moving towards sustainable, cell-based manufacturing systems. nih.gov

Furthermore, investigating the metabolism of compounds containing the 1,3-diol structure can provide insights into biological pathways and potential drug interactions. Since some diarylheptanoids are found in traditional medicines, understanding their metabolic fate and identifying their molecular targets within the cell is a crucial area of research that bridges synthetic chemistry with pharmacology and molecular biology. ambeed.com

Q & A

Q. What are the common synthetic routes for (3R,5R)-heptane-3,5-diol, and how can reaction progress be monitored experimentally?

Synthesis typically involves multi-step reactions such as iodination, oxidation, and copper-catalyzed coupling (e.g., C). Key intermediates like diastereomers (e.g., SHD vs. RHD) can be monitored via radioisotope-labeled thin-layer chromatography (TLC) to track stereochemical outcomes . For example, TLC with solvent systems optimized for polarity differences between diastereomers ensures accurate separation and identification.

Q. How can researchers confirm the stereochemical configuration of this compound?